molecular formula C12H17Cl2FN2 B7899673 (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899673
M. Wt: 279.18 g/mol
InChI Key: JFRTUISKBXZLTC-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluoro-benzyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidine derivatives, while oxidation reactions may produce corresponding ketones or alcohols .

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both a piperidine ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS No. 1289385-83-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a chloro and fluoro group on the benzyl moiety. This structural configuration is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against HIV-1 . A series of derivatives including 2-chloro-6-fluorobenzyl substitutions have shown picomolar activity against wild-type HIV-1 strains. The presence of specific stereogenic centers in these compounds correlates with enhanced antiviral efficacy, showcasing a significant diastereo- and enantioselectivity in inhibition assays .

Table 1: Antiviral Efficacy of 2-Cl-6-F-S-DABOs

CompoundActivity Against HIV-1Remarks
9cHighSignificant stereoselectivity
10aModerateCorrelates with R configuration
10cHighestEffective against resistant strains

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with improved cytotoxicity over standard treatments like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.

Table 2: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu5.4Apoptosis induction
Compound BMCF712.3Cell cycle arrest
(2-Cl-6-F)A5498.7Inhibition of anti-apoptotic proteins

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Enzymes : The compound has been shown to effectively inhibit HIV reverse transcriptase, crucial for viral replication.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to increased cell death.
  • Receptor Interaction : The compound may interact with various cellular receptors involved in signaling pathways that regulate growth and apoptosis .

Case Studies

A notable study evaluated the effects of this compound in an in vitro setting using HIV-infected cells. Results demonstrated a dose-dependent reduction in viral load, supporting its potential as a therapeutic agent against HIV . Furthermore, in cancer research, compounds derived from this structure were tested for their ability to penetrate the blood-brain barrier, enhancing their therapeutic applicability in treating brain metastases .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15-16H,2-3,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRTUISKBXZLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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